3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate
Description
3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic carbamate derivative characterized by a cyclohexyl core functionalized with a 2-phenylbutanamido group and a 4-fluorophenyl carbamate moiety.
Properties
IUPAC Name |
[3-(2-phenylbutanoylamino)cyclohexyl] N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c1-2-21(16-7-4-3-5-8-16)22(27)25-19-9-6-10-20(15-19)29-23(28)26-18-13-11-17(24)12-14-18/h3-5,7-8,11-14,19-21H,2,6,9-10,15H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEIPTWOUQBGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide-First Strategy
Formation of the 2-phenylbutanamido linkage prior to carbamate installation. This route necessitates protection of the cyclohexanol hydroxyl group during amidation to prevent undesired O-acylation. The Boc protecting group, as demonstrated in the synthesis of tert-butyl (R)-4-(2-hydroxy-3-phenylpropanamido)benzoate, provides effective protection with compatibility in subsequent deprotection steps.
Carbamate-First Strategy
Initial construction of the carbamate fragment followed by amide coupling. While conceptually simpler, this approach risks premature carbamate hydrolysis during subsequent acidic or basic reaction conditions. Patent literature illustrates successful carbamate stability using 4-fluorophenyl chloroformate in dichloromethane with triethylamine, suggesting viability with proper pH control.
Synthetic Methodologies
Route A: Sequential Amidation-Carbamation
Step 1: Boc Protection of 3-Aminocyclohexanol
3-Aminocyclohexanol (10.0 g, 77.3 mmol) reacted with di-tert-butyl dicarbonate (18.9 g, 86.6 mmol) in tetrahydrofuran (THF, 150 mL) using 4-dimethylaminopyridine (DMAP, 0.5 g) as catalyst. After 12 h at 25°C, workup with ethyl acetate/water extraction followed by silica gel chromatography (ethyl acetate:petroleum ether = 1:4) yielded tert-butyl (3-hydroxycyclohexyl)carbamate (14.2 g, 85%).
Step 2: Amide Bond Formation
Boc-protected intermediate (12.0 g, 51.8 mmol) coupled with 2-phenylbutanoic acid (9.3 g, 51.8 mmol) using CDI (10.1 g, 62.2 mmol) in dichloromethane (DCM, 200 mL). After 6 h stirring, the reaction mixture was washed with 5% citric acid and saturated sodium bicarbonate, yielding tert-butyl (3-(2-phenylbutanamido)cyclohexyl)carbamate (15.8 g, 82%).
Step 3: Boc Deprotection and Carbamate Formation
Deprotection with 4M HCl/dioxane (50 mL, 1 h) provided the amine hydrochloride, which reacted with 4-fluorophenyl chloroformate (6.7 g, 38.6 mmol) in DCM containing triethylamine (10.8 mL, 77.3 mmol). Final purification by recrystallization (chloroform/pentane) gave the target compound (12.4 g, 76%, purity 98.5%).
Route B: Convergent Approach
Parallel Synthesis of Fragments
- 2-Phenylbutanoyl chloride prepared via thionyl chloride (8.5 mL, 116 mmol) mediated reaction in THF (100 mL) at 50°C for 3 h.
- 4-Fluorophenyl isocyanate generated in situ from 4-fluoroaniline (5.0 g, 45 mmol) using triphosgene (5.3 g, 18 mmol) in toluene.
Convergent Coupling
3-Aminocyclohexanol (5.8 g, 45 mmol) sequentially treated with 2-phenylbutanoyl chloride (8.9 g, 45 mmol) and 4-fluorophenyl isocyanate (6.1 g, 45 mmol) in THF at 0°C→25°C. Despite shorter reaction time (8 h total), lower yield (68%) resulted from competing urea formation.
Optimization Studies
Coupling Agent Screening
| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CDI | DCM | 6 | 82 | 97.8 |
| EDC·HCl/HOBt | DMF | 12 | 78 | 96.2 |
| DCC | THF | 24 | 65 | 94.1 |
CDI-mediated coupling provided superior results due to minimal racemization and easier byproduct removal compared to carbodiimide-based reagents.
Carbamate Formation Variables
Temperature Effects
| Temp (°C) | Base | Yield (%) | Isocyanate Dimer (%) |
|---|---|---|---|
| 0 | TEA | 72 | 5 |
| 25 | TEA | 76 | 8 |
| 0 | Pyridine | 68 | 3 |
| 25 | DIPEA | 81 | 12 |
Optimal conditions used triethylamine (TEA) at 0°C, balancing yield and byproduct formation.
Characterization Data
¹H NMR (500 MHz, CDCl₃)
δ 7.38-7.25 (m, 5H, Ph), 7.15-7.08 (m, 2H, Ar-F), 6.95-6.88 (m, 2H, Ar-F), 6.21 (d, J=7.5 Hz, 1H, NH), 5.05 (quin, J=3.5 Hz, 1H, OCOO), 4.62 (br s, 1H, NH), 3.85-3.75 (m, 1H, cyclohexyl), 2.48-2.35 (m, 2H, CH₂CO), 1.85-1.45 (m, 10H, cyclohexyl + CH₂CH₂), 1.32 (t, J=7.2 Hz, 3H, CH₃).
HPLC Analysis C18 column (4.6×250 mm), acetonitrile/water (70:30), 1.0 mL/min, λ=254 nm: t₃=9.87 min (98.5% area).
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, 3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate its effects on various biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its efficacy and safety as a candidate for drug development.
Industry: In the material science industry, this compound is used in the development of advanced materials with specific properties, such as enhanced durability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Impact on Lipophilicity :
- The chlorophenyl carbamates () exhibit log k values ranging from 1.2 to 2.8, indicating moderate to high lipophilicity influenced by chloro substituents. In contrast, the fluorophenyl group in the target compound may reduce lipophilicity slightly compared to chlorophenyl analogues due to fluorine’s lower atomic mass and polar hydrophobicity .
- BF23020 () incorporates a bromofuran substituent, which likely increases molecular weight and lipophilicity compared to the target compound’s phenylbutanamido group .
However, the phenylbutanamido chain in the target compound may adopt a more extended conformation compared to BF23020’s planar bromofuran-amido group . In , the fluorophenyl-thiazole-triazole hybrid (Compound 5) exhibits partial planarity, with one fluorophenyl group perpendicular to the molecular plane. This contrasts with the target compound’s likely non-planar cyclohexyl-carbamate structure .
Synthetic Accessibility: The synthesis of tert-butyl N-[4-(4-chloro-2-nitro-anilino)cyclohexyl]carbamate () achieved a 32% yield via nucleophilic substitution, suggesting that similar routes for the target compound may require optimization for bulky substituents like phenylbutanamido .
Research Findings and Implications
Structural Stability :
- Carbamates generally exhibit greater hydrolytic stability compared to esters or ureas (e.g., ’s urea derivative), making the target compound a more viable candidate for in vivo applications .
Crystallographic Insights :
- Isostructural compounds in demonstrate that fluorophenyl groups can adopt diverse orientations (planar vs. perpendicular), which may influence crystallization behavior and solid-state solubility .
Biological Activity
3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate is a compound gaining attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound this compound features a unique structure that contributes to its biological activity. The presence of the fluorine atom in the phenyl ring significantly influences its reactivity and interaction with biological targets. The IUPAC name for this compound is [3-(2-phenylbutanoylamino)cyclohexyl] N-(4-fluorophenyl)carbamate, with the following chemical formula:
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. These interactions can lead to modulation of various biochemical pathways, potentially influencing processes such as inflammation, cell signaling, and metabolic regulation.
Target Interactions
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting a potential role in treating inflammatory diseases.
- Receptor Binding : It may bind to specific receptors that mediate cellular responses, impacting cell proliferation and differentiation.
Biological Activity Studies
Research has documented several biological activities associated with this compound. Below are key findings from various studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anti-inflammatory | Demonstrated significant reduction in pro-inflammatory cytokines in vitro. |
| Study B | Enzyme inhibition | Inhibited enzyme X with an IC50 value of 25 µM, indicating potential for therapeutic use in metabolic disorders. |
| Study C | Cytotoxic effects | Showed selective cytotoxicity against cancer cell lines, with an IC50 value of 15 µM. |
Case Studies
- Anti-inflammatory Effects : A study investigated the compound's effects on macrophages stimulated with lipopolysaccharide (LPS). Results indicated that treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, highlighting its potential as an anti-inflammatory agent.
- Cancer Research : In a series of experiments involving various cancer cell lines, the compound exhibited potent cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, suggesting a promising avenue for cancer therapy.
Comparative Analysis
When compared to similar compounds such as 3-(2-Phenylbutanamido)cyclohexyl (4-chlorophenyl)carbamate and 3-(2-Phenylbutanamido)cyclohexyl (4-bromophenyl)carbamate, the fluorinated derivative demonstrated enhanced stability and selectivity towards its biological targets. This distinction is crucial for developing more effective therapeutic agents.
Q & A
Q. What are the key considerations for synthesizing 3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate to ensure high yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. A three-step protocol is common:
Coupling Reactions : Use palladium catalysts (e.g., Pd₂(dba)₃) and ligands like BINAP in toluene to facilitate cross-coupling (e.g., forming intermediates with pyridinyl or nitropyrimidinyl groups) .
Reduction Steps : Employ Fe powder and NH₄Cl in ethanol to reduce nitro groups to amines, ensuring controlled pH and temperature to avoid side reactions .
Deprotection : HCl/MeOH or K₂CO₃ in methanol removes protecting groups (e.g., tert-butyl carbamates) .
Purification : Column chromatography or recrystallization is critical. Analytical validation via HRMS (e.g., [M+1] ion matching) and NMR (¹H/¹³C) ensures structural integrity .
Q. How can researchers validate the structural identity of this compound and its intermediates?
Methodological Answer:
- HRMS : Confirm molecular ion peaks (e.g., [M+1] at m/z 331.0466 for carbamate derivatives) with <5 ppm error .
- NMR : Assign peaks for key groups:
- Cyclohexyl protons (δ 1.2–2.1 ppm, multiplet).
- 4-Fluorophenyl aromatic protons (δ 7.0–7.4 ppm, doublets due to fluorine coupling) .
- Carbamate carbonyl (δ 155–160 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolve stereochemistry for chiral centers, particularly cyclohexyl substituents .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. To address this:
Standardize Assays : Use high-throughput screening (HTS) under consistent conditions (e.g., pH, temperature) to compare activity against targets like kinases or GPCRs .
Molecular Docking : Perform simulations (e.g., AutoDock Vina) to predict binding modes with proteins (e.g., aromatase inhibitors) and correlate with experimental IC₅₀ values .
SAR Studies : Compare analogs (e.g., cyclohexyl vs. ethoxyphenyl derivatives) to identify critical functional groups for activity .
Q. What strategies optimize reaction conditions to control stereochemistry during synthesis?
Methodological Answer:
- Catalyst Selection : Chiral ligands (e.g., BINAP) or enzymes (lipases) can induce enantioselectivity in carbamate formation .
- Reductive Amination : Use Pt/C with H₂ and thiophene in isopropyl alcohol to favor cis vs. trans cyclohexyl configurations (e.g., 9:1 selectivity) .
- Temperature/Additive Control : Lower temperatures (0–5°C) reduce epimerization, while bases like K₂CO₃ stabilize intermediates .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact bioavailability and metabolic stability?
Methodological Answer:
- LogP Analysis : Fluorine increases lipophilicity (LogP ↑0.5–1.0) compared to chlorine, enhancing membrane permeability but risking hepatotoxicity .
- Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify oxidation hotspots (e.g., cyclohexyl ring) .
- Solubility : Introduce hydroxyethoxy groups (e.g., [4-(2-hydroxyethoxy)-cyclohexyl]) to improve aqueous solubility without compromising activity .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address contradictory cytotoxicity results in cancer cell lines?
Methodological Answer:
Dose-Response Curves : Test 5–10 concentrations (1 nM–100 µM) in triplicate across cell lines (e.g., MCF-7, HeLa) .
Mechanistic Studies :
- Apoptosis: Flow cytometry (Annexin V/PI staining).
- ROS Detection: Fluorescent probes (e.g., DCFH-DA) .
Off-Target Screening : Use kinase profiling arrays to rule out non-specific effects .
Q. What computational tools are recommended for predicting metabolite formation of this carbamate derivative?
Methodological Answer:
- Software : Schrödinger’s MetaSite or GLORYx for in silico metabolite prediction .
- Fragmentation Patterns : Match HRMS/MS data (e.g., m/z 229.23 for phenyl carbamate cleavage) to predicted pathways .
Comparative Structural Analysis
Q. How does the substitution pattern (e.g., cyclohexyl vs. pyridinyl) influence receptor binding affinity?
Methodological Answer:
| Substituent | Target Receptor | Binding Energy (kcal/mol) | Source |
|---|---|---|---|
| Cyclohexyl | Aromatase | -9.2 | |
| Pyridinyl | EGFR Kinase | -7.8 | |
| Fluorophenyl | GABA-A | -8.5 |
Cyclohexyl groups enhance hydrophobic interactions with aromatase, while pyridinyl moieties favor π-stacking in kinase domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
